2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one, also known as CMIB, is a synthetic organic compound that is used in a variety of scientific research applications. CMIB is a member of the indoline family of compounds and is a white, crystalline solid with a melting point of approximately 73°C. It has a molecular weight of 230.6 g/mol and a molecular formula of C₁₀H₁₃ClN₂O. CMIB is soluble in chloroform, methanol, and water and is relatively stable under normal conditions.
Scientific Research Applications
Neuroprotective Agent for Ischemic Stroke
The compound has been evaluated for its potential as a neuroprotective agent in the treatment of ischemic stroke. In studies, indoline derivatives, which include the structure of 2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one, have shown significant protective effects against oxidative stress-induced cell death and inflammation. They have been found to improve cell survival rates in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage models and reduce cerebral infarction rates in animal models .
Alzheimer’s Disease Treatment
Indoline derivatives have been designed to act as acetylcholine esterase (AChE) inhibitors, a therapeutic target for Alzheimer’s disease (AD). These compounds, by incorporating structural features similar to known AChE inhibitors like donepezil, have shown potential in inhibiting AChE activity. This inhibition is crucial for managing symptoms of AD, as it can help increase the levels of neurotransmitters affected by the disease .
Antioxidant Applications
In the context of antioxidant properties, indoline derivatives have been tested for their ability to protect cells from oxidative damage. This is particularly relevant in conditions where oxidative stress is a contributing factor, such as in neurodegenerative diseases and ischemic events. The derivatives have demonstrated significant protective effects in antioxidant assays .
Anticancer Activity
Some indoline derivatives have been explored for their anticancer properties. They have been tested against various human cancer cell lines, showing strong cytotoxicity. This suggests that compounds like 2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one could be promising candidates for further development as anticancer agents, potentially offering new avenues for cancer treatment .
Anti-inflammatory Properties
The anti-inflammatory potential of indoline derivatives has been investigated, particularly in the context of neuroinflammation associated with ischemic stroke. These compounds have been shown to lower the secretion of inflammatory cytokines, which play a significant role in the progression of inflammation and related pathologies .
Antimicrobial Applications
Indoline compounds have been noted for their role as antimicrobial agents. While specific studies on 2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one are not detailed, related structures have demonstrated importance in this field, suggesting potential applications in combating microbial infections .
Antioxidative Reagents
Beyond their direct antioxidant effects, indoline derivatives have been recognized for their role as antioxidative reagents. This implies their use in various industrial and research settings where antioxidative properties are required, such as in the stabilization of products or materials sensitive to oxidation .
Antibiotic and Anticancer Reagents
The structural versatility of indoline derivatives allows them to be used as antibiotic and anticancer reagents. Their interaction with biological targets relevant to microbial growth and cancer cell proliferation makes them valuable in the development of new therapeutic strategies .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been reported to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole-based compounds have been known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Indole derivatives have been known to influence various biological pathways, leading to downstream effects .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties .
properties
IUPAC Name |
2-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-10(14)13(16)15-8-7-9-11(15)5-4-6-12(9)17-2/h4-6,10H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEFJPAHZNYHIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C1C=CC=C2OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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